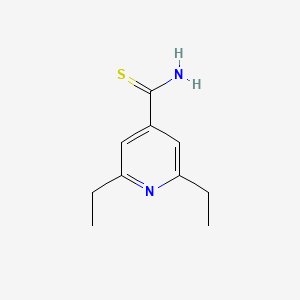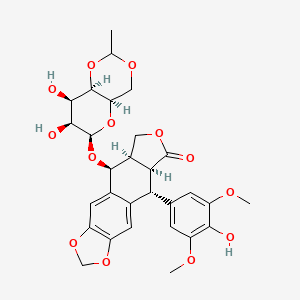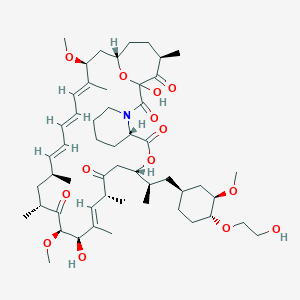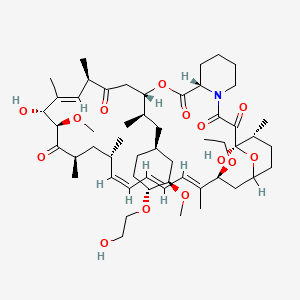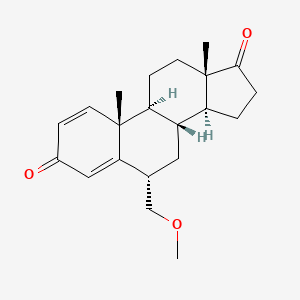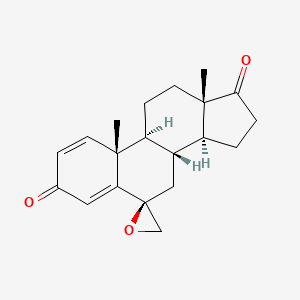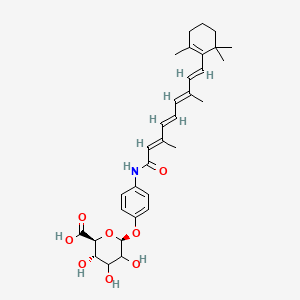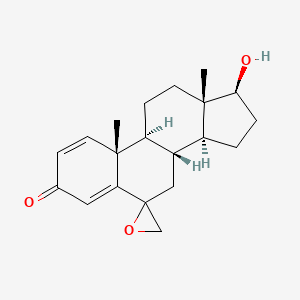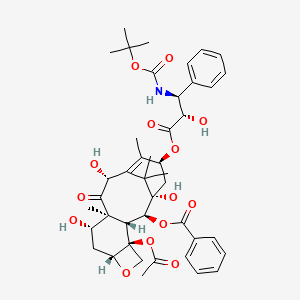
2'-Epi Docétaxel
Vue d'ensemble
Description
“2’-Epi Docetaxel” is a variant of Docetaxel . Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer .
Synthesis Analysis
The synthesis of Docetaxel involves complex processes. It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . The formulation of Docetaxel has been studied extensively, with efforts made to develop oral Docetaxel formulation to ease administration of the drug .
Molecular Structure Analysis
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio .
Chemical Reactions Analysis
Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures and inhibiting the depolymerization of microtubules with subsequent inhibition of cell growth .
Physical and Chemical Properties Analysis
Docetaxel is a tetracyclic diterpenoid is paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl . There is also subsequent replacement at position 10 of an acetoxy group by a hydroxy group .
Applications De Recherche Scientifique
Thérapie contre le cancer
Le 2'-Epi Docétaxel est principalement utilisé en oncologie comme agent chimiothérapeutique. C'est un analogue semi-synthétique du paclitaxel (Taxol) et il est utilisé pour traiter divers cancers, notamment le cancer du sein, de l'ovaire, du poumon et de la prostate. Son mécanisme implique la stabilisation des microtubules et l'empêchement de la division cellulaire, ce qui est crucial pour arrêter la prolifération du cancer {svg_1} {svg_2}.
Systèmes d'administration de médicaments
Les innovations en nanotechnologie ont conduit au développement de nanocapsules et de nanoparticules chargées de docetaxel. Ces systèmes offrent une administration ciblée du médicament, une libération contrôlée et une biodisponibilité améliorée, ce qui améliore le potentiel thérapeutique du docetaxel tout en minimisant la toxicité systémique {svg_3} {svg_4}.
Thérapie combinée
Le this compound est souvent utilisé en thérapie combinée avec d'autres médicaments pour améliorer son efficacité. Par exemple, il est associé au trastuzumab pour le traitement du cancer du sein HER2-positif, montrant des résultats prometteurs dans les essais cliniques {svg_5} {svg_6}.
Médecine régénérative
Le rôle du composé en médecine régénérative est en émergence, avec des études explorant son utilisation en thérapie ciblée et en régénération cellulaire. Ceci est particulièrement important dans le développement de traitements qui nécessitent des interventions précises au niveau cellulaire {svg_7}.
Pharmacocinétique
La recherche en pharmacocinétique s'est concentrée sur l'amélioration de la solubilité et de l'administration du this compound. Des études sont en cours pour développer des formulations qui peuvent être administrées plus efficacement et avec moins d'effets secondaires {svg_8} {svg_9}.
Biotechnologie
En biotechnologie, le this compound est étudié pour ses mécanismes moléculaires dans les cellules cancéreuses, en particulier en relation avec les profils d'expression génique et l'impact de l'infection par Helicobacter pylori sur les résultats du traitement du cancer gastrique {svg_10}.
Impact environnemental
L'impact environnemental du this compound est un sujet de préoccupation, les recherches étant axées sur la compréhension des conséquences écologiques de son utilisation et de son élimination. Des efforts sont déployés pour développer des alternatives écologiques et des méthodes d'élimination {svg_11} {svg_12}.
Applications industrielles
Dans l'industrie pharmaceutique, le this compound est impliqué dans le développement de normes de référence pour le contrôle de la qualité, la validation des méthodes et les études de stabilité. Il est également utilisé pour identifier les impuretés inconnues et évaluer le potentiel génotoxique {svg_13} {svg_14}.
Mécanisme D'action
- Specifically, 2’-Epi Docetaxel binds to β-tubulin dimers in a 1:1 stoichiometric ratio, leading to the hyper-stabilization of microtubules. Unlike colchicine (which depolymerizes microtubules), 2’-Epi Docetaxel arrests their function by preventing dynamic instability .
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2’-Epi Docetaxel exerts its effects by interacting with microtubules in cells. It binds to microtubules with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . This interaction with microtubules is crucial for its role in biochemical reactions.
Cellular Effects
2’-Epi Docetaxel has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cells by inducing a sustained mitosis block at the metaphase–anaphase boundary . It also disrupts tubulin in the cell membrane and directly inhibits the disassembly of the interphase cytoskeleton . These effects may result in the disruption of many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .
Molecular Mechanism
The molecular mechanism of action of 2’-Epi Docetaxel involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to microtubules but does not interact with dimeric tubulin . This binding prevents the depolymerization of microtubules, leading to mitotic arrest and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Epi Docetaxel change over time. It has been observed that docetaxel induces an increase in tumor cell invasion when lymphatic endothelial cells are present . This effect can be attenuated by inhibition of VEGFR3 .
Dosage Effects in Animal Models
In animal models, the effects of 2’-Epi Docetaxel vary with different dosages. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . Higher doses were found to be lethal .
Metabolic Pathways
2’-Epi Docetaxel is involved in several metabolic pathways. The main metabolic pathway consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .
Transport and Distribution
2’-Epi Docetaxel is transported and distributed within cells and tissues. It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding .
Subcellular Localization
The subcellular localization of 2’-Epi Docetaxel is primarily associated with microtubules . It binds to microtubules and inhibits their depolymerization, leading to mitotic arrest and cell death .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928192 | |
| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133577-33-0 | |
| Record name | S-erythro-Taxotere | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




